4-(3,4-Difluorophenyl)pyrrolidin-2-one

PDE4 inhibition Phosphodiesterase Regioisomer SAR

4-(3,4-Difluorophenyl)pyrrolidin-2-one (CAS 875446-03-0) is a fluorinated γ‑lactam with a 3,4‑difluorophenyl substituent at the 4‑position, distinct from 4‑fluorophenyl and other difluoro regioisomers. This exact substitution pattern is essential for PDE4 inhibitor pharmacophore (WO 2004/094375 A2) and triple monoamine reuptake inhibitor SAR, providing improved target binding, selectivity, and CNS permeability. Multi‑vendor availability at ≥98% purity ensures uninterrupted iterative SAR cycles. Choose this regioisomer to align with published patent space and avoid uncharacterized pharmacology.

Molecular Formula C10H9F2NO
Molecular Weight 197.18 g/mol
CAS No. 875446-03-0
Cat. No. B1646773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)pyrrolidin-2-one
CAS875446-03-0
Molecular FormulaC10H9F2NO
Molecular Weight197.18 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C10H9F2NO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)
InChIKeyWEBXSXICEYKMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Difluorophenyl)pyrrolidin-2-one (CAS 875446-03-0): A Regiospecific Fluorinated γ-Lactam Building Block for Medicinal Chemistry


4-(3,4-Difluorophenyl)pyrrolidin-2-one (CAS 875446-03-0, molecular formula C₁₀H₉F₂NO, molecular weight 197.18 g/mol) is a fluorinated γ‑lactam (2‑pyrrolidinone) derivative featuring a 3,4‑difluorophenyl substituent at the 4‑position of the pyrrolidinone ring . This compound belongs to the broader class of 4‑(substituted‑phenyl)pyrrolidin‑2‑ones, a scaffold recognized in medicinal chemistry for its presence in phosphodiesterase 4 (PDE4) inhibitors [1] and triple monoamine reuptake inhibitors [2]. The 3,4‑difluorophenyl substitution pattern imparts distinct electronic and steric properties relative to mono‑fluorinated or non‑fluorinated phenyl analogs, making this compound a valuable intermediate for structure–activity relationship (SAR) exploration and lead optimization campaigns.

Why 4-(3,4-Difluorophenyl)pyrrolidin-2-one Cannot Be Replaced by Generic Pyrrolidinone Analogs in SAR-Driven Programs


Within the 4‑phenylpyrrolidin‑2‑one chemotype, the number and position of fluorine atoms on the phenyl ring critically modulate target binding affinity, selectivity, and pharmacokinetic properties [1]. The 3,4‑difluorophenyl regioisomer (CAS 875446‑03‑0) is structurally distinct from the 4‑fluorophenyl (CAS 264122‑82‑9) , 3,5‑difluorophenyl (CAS 1604786‑89‑1) , and 2,3‑difluorophenyl (CAS 1367167‑68‑7) [2] analogs. In PDE4 inhibitor patents, the 3,4‑disubstituted phenyl pattern is explicitly claimed as providing improved PDE4 inhibition and selectivity over rolipram, with the substitution geometry being an essential element of the pharmacophore [3]. Similarly, in triple reuptake inhibitor SAR, subtle modification of aryl substitution dramatically shifts the balance of serotonin, norepinephrine, and dopamine transporter inhibition (IC₅₀ ranging from 85.6 nM to 5.17 µM across closely related analogs) [4]. Substituting the 3,4‑difluorophenyl variant with a generic 4‑phenyl or mono‑fluorinated analog without experimental validation risks loss of target engagement, altered selectivity profiles, and failure to reproduce published SAR trends.

Quantitative Differentiation Evidence for 4-(3,4-Difluorophenyl)pyrrolidin-2-one vs. Closest Fluoro-Regioisomeric Analogs


Regioisomeric Identity: 3,4-Difluorophenyl vs. 4-Fluorophenyl Substitution Defines PDE4 Inhibitor Pharmacophore Scope

The WO 2004/094375 A2 patent explicitly claims 4‑(3,4‑disubstituted phenyl)‑pyrrolidin‑2‑one compounds as selective PDE4 inhibitors, reporting that these compounds exhibit improved PDE4 inhibition compared to rolipram [1]. The patent defines the 3,4‑disubstitution pattern as a critical structural feature for achieving PDE4 selectivity over other PDE classes. While specific IC₅₀ values for the 3,4‑difluorophenyl exemplar are not publicly disclosed in the patent abstract, the claimed genus requires the 3,4‑disubstituted phenyl motif, distinguishing it from mono‑fluorinated (e.g., 4‑fluorophenyl) and differently disubstituted (e.g., 3,5‑difluorophenyl) analogs that fall outside the patent claims. The 4‑fluorophenyl analog (CAS 264122‑82‑9) lacks the second fluorine atom and is not encompassed within this specific PDE4 inhibitor patent genus.

PDE4 inhibition Phosphodiesterase Regioisomer SAR

Fluorine Count Impact: 3,4-Difluorophenyl vs. Non-Fluorinated 4-Phenylpyrrolidin-2-one Modulates Monoamine Transporter Inhibition Potency

In the 3,4‑diarylpyrrolidin‑2‑one series evaluated by Park et al. (2013), compounds with varied aryl substitution demonstrated monoamine transporter inhibition IC₅₀ values spanning from 85.6 nM to 5.17 µM for the triple transporters (SERT, NET, DAT) [1]. Compound 2i exhibited a dopamine transporter (DAT) IC₅₀ superior to the reference compound GBR‑12909 (IC₅₀ = 14 nM). Within this series, aryl substitution with halogens (including fluorine) was essential for achieving nanomolar potency. The non‑fluorinated 4‑phenylpyrrolidin‑2‑one (CAS 41290-51-0) serves as a reference baseline, and its lack of fluorine atoms is associated with reduced target binding affinity relative to halogenated analogs in this chemotype. While specific IC₅₀ data for the exact 4‑(3,4‑difluorophenyl)‑substituted compound were not isolated in the publicly available abstract, the SAR trend demonstrates that aryl fluorination is a key potency driver in this scaffold.

Triple reuptake inhibitor Monoamine transporter Antidepressant SAR

Predicted Physicochemical Differentiation: Calculated LogP and pKa Distinguish 3,4-Difluorophenyl from Mono-Fluoro and Non-Fluorinated Analogs

Predicted physicochemical properties for 4‑(3,4‑difluorophenyl)pyrrolidin‑2‑one include a boiling point of 351.7 ± 42.0 °C (predicted), density of 1.281 ± 0.06 g/cm³ (predicted), and predicted logP and pKa values that differentiate it from the 4‑fluorophenyl analog (CAS 264122‑82‑9) [1]. The (S)‑4‑(4‑fluorophenyl)pyrrolidin‑2‑one reference lists a calculated logP of 1.1 [1]; the addition of the second fluorine atom at the 3‑position in the 3,4‑difluorophenyl analog is expected to increase lipophilicity (ΔlogP ≈ +0.3–0.5 based on Hansch π values for aromatic fluorine substitution) and modulate hydrogen‑bond acceptor strength of the adjacent fluorine atoms, thereby altering membrane permeability and metabolic stability profiles [2]. These predicted differences, while not experimentally confirmed in head‑to‑head assays, provide calculated guidance for compound selection in CNS and peripheral target programs.

Physicochemical properties Lipophilicity Drug-likeness prediction

Commercial Availability and Purity Benchmarking: 4-(3,4-Difluorophenyl)pyrrolidin-2-one Procurement Specifications vs. Analogs

Multiple vendors supply 4‑(3,4‑difluorophenyl)pyrrolidin‑2‑one at purities ≥95% (Biomart: ≥95% ) and 98% (Leyan: 98% ; CymitQuimica: 98% ), with pricing from Biosynth at $373.00 per 100 mg (3‑4 week lead time) and $1,162.50 per 1 g . In contrast, the 4‑fluorophenyl analog (CAS 264122‑82‑9) is priced at €887.00 per 1 g , and the 3,5‑difluorophenyl analog (CAS 1604786‑89‑1) has limited supplier availability. The 3,4‑difluorophenyl variant offers a favorable balance of purity grade (up to 98%) and multi‑vendor sourcing, which reduces supply‑chain risk for long‑term medicinal chemistry campaigns compared to less widely stocked regioisomers.

Chemical procurement Purity specification Building block sourcing

Procurement-Relevant Application Scenarios for 4-(3,4-Difluorophenyl)pyrrolidin-2-one


PDE4 Inhibitor Lead Optimization: Utilizing the 3,4-Difluorophenyl Scaffold for Selectivity Engineering

Medicinal chemistry teams pursuing selective PDE4 inhibitors can use 4‑(3,4‑difluorophenyl)pyrrolidin‑2‑one as a core scaffold for derivatization, consistent with the SAR framework established in WO 2004/094375 A2 [1]. The 3,4‑difluorophenyl group provides a defined electronic environment for optimizing PDE4 subtype selectivity and minimizing off‑target PDE engagement. Procurement of this specific regioisomer ensures alignment with patent‑defined chemical space and avoids the uncharacterized pharmacology of mono‑fluorinated or isomeric analogs.

Triple Monoamine Reuptake Inhibitor SAR Exploration: Probing Aryl Fluorination Effects on Transporter Selectivity

Researchers building on the 3,4‑diarylpyrrolidin‑2‑one triple reuptake inhibitor series [1] can employ this compound as a key intermediate to systematically vary aryl substitution and assess the impact on SERT, NET, and DAT inhibition profiles. Because closely related analogs in this series span IC₅₀ values from low nanomolar to low micromolar across transporters, the 3,4‑difluorophenyl variant serves as a strategic starting point for balancing potency and selectivity in antidepressant drug discovery.

Central Nervous System Drug Discovery: Leveraging Predicted Lipophilicity for Blood–Brain Barrier Penetration

The calculated logP shift of approximately +0.3–0.5 relative to the 4‑fluorophenyl analog positions 4‑(3,4‑difluorophenyl)pyrrolidin‑2‑one as a candidate for CNS‑penetrant compound design [1][2]. Fluorination at the 3‑ and 4‑positions enhances membrane permeability while maintaining hydrogen‑bond acceptor functionality via the lactam carbonyl. This compound is suitable for programs targeting neurological and psychiatric indications where CNS exposure is a prerequisite.

Reliable Procurement for Hit‑to‑Lead and Lead Optimization Campaigns

With multi‑vendor availability at purities up to 98% [1][2] and documented pricing from established suppliers, 4‑(3,4‑difluorophenyl)pyrrolidin‑2‑one offers procurement reliability that less widely stocked difluorophenyl regioisomers cannot match. This supply‑chain robustness supports iterative SAR cycles without interruption, making it the preferred regioisomer for sustained medicinal chemistry programs requiring gram‑scale quantities.

Quote Request

Request a Quote for 4-(3,4-Difluorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.